molecular formula C16H14O3 B13997752 Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate CAS No. 23003-00-1

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate

Cat. No.: B13997752
CAS No.: 23003-00-1
M. Wt: 254.28 g/mol
InChI Key: XWNYRHDKDHAQPM-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate is a substituted dibenzofuran derivative with a molecular formula of C₁₆H₁₄O₃ (assuming the addition of two methyl groups to the structure described in ).

Properties

CAS No.

23003-00-1

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 1,4-dimethyldibenzofuran-2-carboxylate

InChI

InChI=1S/C16H14O3/c1-9-8-12(16(17)18-3)10(2)14-11-6-4-5-7-13(11)19-15(9)14/h4-8H,1-3H3

InChI Key

XWNYRHDKDHAQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate

General Synthetic Strategies for Dibenzofurans

Dibenzofuran derivatives are commonly synthesized through cyclization reactions involving diaryliodonium salts, ortho-halophenols, or related intermediates. The key step typically involves forming the oxygen bridge between two aromatic rings to generate the dibenzofuran scaffold.

Copper-Catalyzed Cyclization via Diaryliodonium Salts (Oxygen–Iodine Exchange)

A notable method involves Cu-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media, which efficiently forms dibenzofuran derivatives through oxygen–iodine exchange. This approach offers good to excellent yields and mild conditions suitable for various substitutions, including methyl and carboxylate groups.

Reaction Conditions and Optimization
  • Catalyst: Copper(I) iodide (CuI) at 5 mol%
  • Ligand: Bidentate nitrogen ligands, particularly ligand L4, significantly improve yields.
  • Base: Potassium carbonate (K2CO3) at 2 equivalents
  • Solvent: Methanol (MeOH) or water-containing mixtures; pure water requires longer reaction times.
  • Temperature: 100 °C
  • Reaction time: 12 to 24 hours for optimal yields
Yield and Ligand Effects
Entry Catalyst Ligand Base Solvent Yield (%)
1 CuI None K2CO3 Toluene 13
11 CuI L4 K2CO3 Toluene 83
24 CuI L4 K2CO3 MeOH 92
28 CuI L4 K2CO3 H2O (4 h) 28
30 CuI L4 K2CO3 H2O (24 h) 96

The data show that the presence of ligand L4 and use of methanol or extended reaction time in water significantly enhance the yield of dibenzofuran derivatives.

Oxidative Cyclization from Hydroxymethylfurfural Derivatives

Another route involves oxidative cyclization starting from hydroxymethylfurfural (HMF) derivatives, where manganese dioxide (MnO2) acts as an oxidant and sodium cyanide facilitates the formation of ester groups. This method is useful for preparing substituted furan carboxylates, which can be further transformed into dibenzofurans.

Typical Procedure
  • Starting material: Hydroxymethylfurfural (HMF)
  • Oxidant: MnO2 (2 equivalents)
  • Nucleophile: Sodium cyanide (0.4 equivalents)
  • Solvent: Methanol or dichloromethane
  • Temperature: Room temperature to 100 °C
  • Reaction time: 12 to 48 hours
Purification and Characterization

Products are purified by column chromatography using petroleum ether and ethyl acetate mixtures. Characterization includes ^1H and ^13C NMR spectroscopy and high-resolution mass spectrometry (HRMS).

This method yields various methyl furan-2-carboxylate derivatives, which serve as intermediates for further dibenzofuran synthesis.

Comparative Analysis of Preparation Methods

Feature Copper-Catalyzed Cyclization (Diaryliodonium) Oxidative Cyclization from HMF Derivatives
Catalyst CuI with bidentate nitrogen ligands None (oxidant MnO2 used)
Reaction Medium Methanol, water Methanol, CH2Cl2
Temperature 100 °C Room temperature to 100 °C
Reaction Time 12–24 hours 12–48 hours
Yield Range Up to 96% Moderate to good (e.g., 36% for some esters)
Substrate Scope Diaryliodonium salts with various substituents HMF and derivatives
Purification Column chromatography Column chromatography
Advantages Mild conditions, high yield, environmentally friendly solvent Simple reagents, direct oxidation
Limitations Requires ligand optimization Longer reaction times, moderate yields

Research Results Summary

  • The copper-catalyzed oxygen–iodine exchange approach provides a highly efficient route to dibenzofuran derivatives, including methyl-substituted carboxylates, with yields up to 96% under optimized conditions.
  • Ligand choice critically affects the yield, with bidentate nitrogen ligands outperforming monodentate phosphines.
  • Oxidative cyclization from HMF derivatives using MnO2 and sodium cyanide offers a complementary method to access methyl furan-2-carboxylates, which are precursors to dibenzofurans.
  • Purification by column chromatography is standard to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the dibenzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted dibenzofuran derivatives.

Scientific Research Applications

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Dibenzo[b,d]furan-2-carboxylate (CAS 58841-72-8)

  • Molecular Formula : C₁₄H₁₀O₃
  • Molecular Weight : 226.23 g/mol
  • Key Differences: The absence of 1,4-dimethyl substitutions reduces steric hindrance compared to the target compound. This may enhance reactivity in electrophilic substitution reactions.

Methyl 4,5-Dibromofuran-2-carboxylate

  • Molecular Formula : C₇H₄Br₂O₃
  • Molecular Weight : 307.92 g/mol
  • Physical Properties : Boiling point 83–86°C at 10 mmHg, density 1.944 g/cm³.
  • Key Differences : Bromine atoms at positions 4 and 5 increase molecular weight and polarity, likely enhancing electrophilic reactivity. The target compound’s methyl groups instead of bromine may offer better synthetic accessibility and lower toxicity .

12b-(Methoxymethyl)-2-oxo-dihydrodibenzo[b,f]furo[2,3-d]oxepin-3-carboxylate (4bd)

  • Molecular Formula: Not explicitly stated, but inferred to include an oxepin ring.
  • Yield : 17% (low compared to typical esterifications).
  • Key Differences : The oxepin ring introduces strain and additional oxygen atoms, altering electronic properties. The methoxymethyl group may improve solubility but complicate synthesis. The target compound’s simpler dibenzofuran structure could favor higher synthetic yields .

Methyl 5-(Hydroxymethyl)furan-2-carboxylate

  • Bioactivity : Antibacterial activity against Streptococcus spp. (MIC: 100 µg/mL).
  • Key Differences: The hydroxymethyl group on the furan ring enhances hydrophilicity, contrasting with the lipophilic dibenzofuran core of the target compound.

Dielectric Constants and Polarity

  • Methyl Furan-2-carboxylate : Dielectric constant (ε) = 11.01 at 20°C.
  • 2-Methylfuran : ε = 2.76 at 20°C.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate C₁₆H₁₄O₃ ~254.28 1,4-dimethyl, ester High lipophilicity (estimated LogP >3.5)
Methyl dibenzo[b,d]furan-2-carboxylate C₁₄H₁₀O₃ 226.23 None LogP = 3.37; synthetic intermediate
Methyl 4,5-dibromofuran-2-carboxylate C₇H₄Br₂O₃ 307.92 4,5-dibromo High density (1.944 g/cm³); reactive
12b-(Methoxymethyl)-2-oxo-4bd - 366 (MS data) Oxepin ring, methoxymethyl Low yield (17%); complex heterocycle
Methyl 5-(hydroxymethyl)furan-2-carboxylate C₇H₈O₄ 156.14 Hydroxymethyl Antibacterial (MIC 100 µg/mL)

Biological Activity

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate (MDDBF) is a chemical compound characterized by a unique dibenzo[b,d]furan structure, which consists of two fused benzene rings and a furan ring. Its molecular formula is C16H14O3C_{16}H_{14}O_{3}, and it features two methyl groups at the 1 and 4 positions along with a carboxylate ester functional group at the 2 position. This structure contributes to its potential biological activities, making it a compound of interest in pharmaceutical research.

The synthesis of MDDBF can be achieved through various methods, typically involving the functionalization of dibenzofuran derivatives. The compound's unique structure is believed to influence its biological properties, including its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds related to the dibenzofuran class, including MDDBF, exhibit notable antimicrobial properties. For instance, studies have shown that structurally similar dibenzofurans possess moderate antibacterial activity against pathogens such as Mycobacterium marinum and Staphylococcus aureus . These findings suggest that MDDBF may also demonstrate similar antimicrobial efficacy.

CompoundActivity AgainstReference
3,9-Dimethyldibenzo[b,d]furan-1,7-diolMycobacterium marinum, Staphylococcus aureus
MDDBF (Proposed)Potentially similar pathogens

Cytotoxicity

The cytotoxic effects of MDDBF have not been extensively documented; however, related compounds in the dibenzofuran family have shown varying degrees of cytotoxicity against cancer cell lines. For example, usnic acid derivatives have demonstrated significant anti-tumor effects without causing DNA damage . This suggests that MDDBF could be explored for similar properties in cancer research.

The precise mechanism by which MDDBF exerts its biological activity remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in key metabolic pathways. Research on related compounds indicates potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling .

Case Studies

Several case studies have highlighted the importance of dibenzofurans in drug development:

  • Antibacterial Screening : A study involving structural analogs of dibenzofurans demonstrated their potential as leads for new antibacterial agents against resistant strains of bacteria .
  • Cancer Therapeutics : Investigations into usnic acid derivatives revealed their ability to inhibit the proliferation of cancer cells, suggesting that MDDBF may share similar anticancer properties .

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